2-Morpholino-5-nitrobenzoic acid
Overview
Description
2-Morpholino-5-nitrobenzoic acid is an organic compound with the molecular formula C11H12N2O5 It is characterized by the presence of a morpholine ring, a nitro group, and a benzoic acid moiety
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm coupling reactions, the compound may be involved in the formation of carbon–carbon bonds .
Result of Action
In the context of sm coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 2-Morpholino-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, in the context of SM coupling reactions, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of 2-Morpholino-5-nitrobenzoic acid may involve large-scale nitration processes with stringent safety measures to handle the corrosive and reactive nitrating agents. The process is optimized to achieve high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholino-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-morpholino-5-aminobenzoic acid.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrogen gas, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), sulfuric acid.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Aminobenzoic acid derivatives.
Substitution: Halogenated benzoic acids, sulfonated benzoic acids.
Scientific Research Applications
2-Morpholino-5-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
3-Nitrobenzoic acid
4-Nitrobenzoic acid
2-Morpholino-4-nitrobenzoic acid
3-Morpholino-4-nitrobenzoic acid
Properties
IUPAC Name |
2-morpholin-4-yl-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)9-7-8(13(16)17)1-2-10(9)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCONLVSTRNJQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369383 | |
Record name | 2-Morpholino-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4036-83-3 | |
Record name | 2-Morpholino-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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